![molecular formula C12H13Cl2N B1458344 1-(4-Chloronaphthalen-1-yl)ethan-1-amine hydrochloride CAS No. 40280-56-6](/img/structure/B1458344.png)
1-(4-Chloronaphthalen-1-yl)ethan-1-amine hydrochloride
Overview
Description
1-(4-Chloronaphthalen-1-yl)ethan-1-amine hydrochloride, also known as CP-25, is a synthetic compound that has been widely studied for its pharmacological and biochemical properties. CP-25 is a white crystalline solid with a molecular weight of 310.73 g/mol, and it has an octanol-water partition coefficient of 3.3. CP-25 is a novel compound that has been studied for its potential to act as an agonist of the 5-HT1A receptor and as an inhibitor of the enzyme monoamine oxidase A (MAO-A).
Scientific Research Applications
1-(4-Chloronaphthalen-1-yl)ethan-1-amine hydrochloride has been studied for its potential to act as an agonist of the 5-HT1A receptor and as an inhibitor of the enzyme monoamine oxidase A (MAO-A). It has been found to have antidepressant effects in animal studies, and has been shown to reduce anxiety and improve cognitive performance in humans. 1-(4-Chloronaphthalen-1-yl)ethan-1-amine hydrochloride has also been studied for its potential to modulate the immune system and to act as an anti-inflammatory agent.
Mechanism of Action
1-(4-Chloronaphthalen-1-yl)ethan-1-amine hydrochloride binds to the 5-HT1A receptor, which is a serotonin receptor found in the central nervous system. Upon binding to this receptor, 1-(4-Chloronaphthalen-1-yl)ethan-1-amine hydrochloride activates the receptor, leading to an increase in serotonin levels in the brain. In addition, 1-(4-Chloronaphthalen-1-yl)ethan-1-amine hydrochloride also inhibits the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of serotonin. This inhibition leads to an increase in the amount of serotonin available in the brain, which has antidepressant effects.
Biochemical and Physiological Effects
1-(4-Chloronaphthalen-1-yl)ethan-1-amine hydrochloride has been found to have antidepressant effects in animal studies, and has been shown to reduce anxiety and improve cognitive performance in humans. It has also been shown to reduce inflammation in animal models, and to modulate the immune system. In addition, 1-(4-Chloronaphthalen-1-yl)ethan-1-amine hydrochloride has been found to improve sleep quality and to reduce the symptoms of depression in humans.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Chloronaphthalen-1-yl)ethan-1-amine hydrochloride in laboratory experiments include its high solubility in water, its low toxicity, and its ability to target the 5-HT1A receptor. The main limitation of using 1-(4-Chloronaphthalen-1-yl)ethan-1-amine hydrochloride in laboratory experiments is its relatively short half-life, which is approximately 2-3 hours.
Future Directions
The potential of 1-(4-Chloronaphthalen-1-yl)ethan-1-amine hydrochloride as a therapeutic agent is still being explored. Future research could focus on its potential use as an antidepressant, anti-anxiety, and anti-inflammatory agent. In addition, further research could be done to explore its potential to modulate the immune system and to improve cognitive performance. Finally, further studies could be conducted to determine the optimal dosage and formulation of 1-(4-Chloronaphthalen-1-yl)ethan-1-amine hydrochloride for therapeutic use.
properties
IUPAC Name |
1-(4-chloronaphthalen-1-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN.ClH/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11;/h2-8H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUZGCQTNUDYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40280-56-6 | |
Record name | 1-(4-chloronaphthalen-1-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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